(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

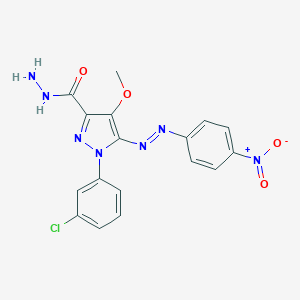

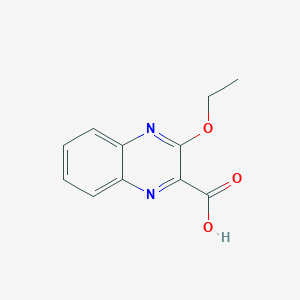

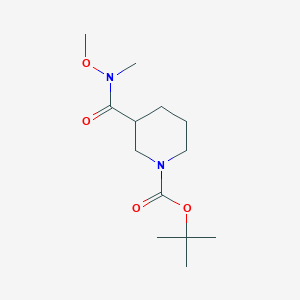

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as R-6-Methoxyindenamine, is an organic compound with a molecular formula of C10H13NO. It is a highly versatile compound with a wide range of scientific research applications. It has been studied for its unique synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been involved in studies focusing on the synthesis of novel compounds, demonstrating its versatility as a chemical intermediate. For instance, it has been used in the synthesis of antimicrobial and anticoccidial compounds through Michael type addition reactions, highlighting its potential in drug development and pharmacological applications (Georgiadis, 1976). Additionally, research into the nucleophilic attack on platinum(II)-coordinated isocyanide in methanol suggests its role in forming carbene complexes, indicating its utility in organometallic chemistry (Canovese et al., 1997).

Biological Evaluation

- Its derivatives have been explored for antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, underscoring the compound's significance in addressing global health challenges (Kumar et al., 2013). This research avenue is crucial for the development of new therapeutic agents in the fight against tuberculosis.

Chiral Discrimination and Resolution

- The compound and its derivatives have been used in asymmetric synthesis and chiral resolution studies. For example, research into the asymmetric hydrogenation of indenone oxime derivatives to produce optically active amines with rhodium and iridium catalysts highlights its importance in producing chiral compounds (Maj et al., 2016). Kinetic resolutions using bacteria to produce enantiomerically pure compounds further demonstrate its application in biocatalysis and green chemistry (Tarui et al., 2002).

Process Development

- There has been process development work aimed at synthesizing optically active intermediates for pharmaceutical applications, demonstrating the compound's relevance in the pharmaceutical manufacturing process. For instance, the development of a synthetic route to an optically active amine moiety for a dopamine and 5-HT3 receptors antagonist showcases the compound's utility in the synthesis of complex molecules for therapeutic purposes (Hirokawa et al., 2002).

Eigenschaften

IUPAC Name |

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]2N)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348749 |

Source

|

| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

180915-77-9 |

Source

|

| Record name | (1R)-2,3-Dihydro-6-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180915-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)